2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

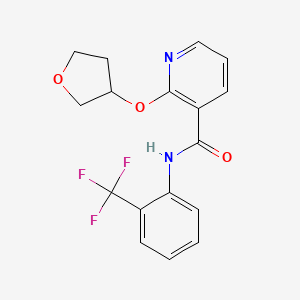

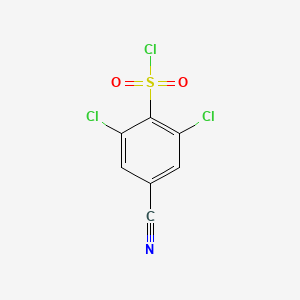

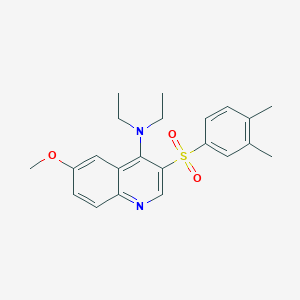

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1597657-37-8 . It has a molecular weight of 270.52 .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is 1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a cyanide group, and a sulfonyl chloride group attached to it.Scientific Research Applications

Synthesis Methods

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various biologically active compounds and materials. For example, its role in the convenient preparation of high-purity chlorinated and fluorinated aromatic compounds is crucial for developing active ingredients in agricultural and pharmaceutical applications. This synthesis approach highlights the importance of sulfonyl chloride in directing substitution reactions, demonstrating its utility in organic synthesis for producing specific isomers with high purity and yield (Moore, 2003).

Structural and Spectroscopic Analysis

The compound and its derivatives are extensively studied for their molecular structure, vibrational spectroscopic characteristics, and electronic properties. Detailed studies involving density functional theory (DFT) and spectroscopic methods (e.g., FTIR) provide insights into the molecular geometry, electronic transitions, and non-linear optical properties. Such studies are essential for understanding the chemical and physical properties of these compounds, contributing to the development of materials with specific electronic and optical characteristics (Nagarajan & Krishnakumar, 2018).

Catalysis and Material Science

Research on sulfonyl chloride derivatives also extends to their application in catalysis and the development of new materials. For instance, sulfonyl chlorides are used in the synthesis of solid acid catalysts through sulfonation processes. These catalysts exhibit high activity and stability, making them suitable for various esterification and acylation reactions. The synthesis and characterization of such catalysts contribute to the broader field of catalysis, offering efficient and sustainable alternatives for industrial chemical processes (Liu et al., 2010).

Medical Chemistry and Pharmacology

Sulfonyl chloride derivatives find applications in medical chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For example, research has explored their use in creating inhibitors of certain enzymes involved in cancer progression. By synthesizing and testing bis-sulfonamides derived from sulfonyl chloride interactions with sulfonamides, researchers have identified compounds with significant inhibitory activity against tumor-associated enzymes. This line of research opens pathways to developing new cancer therapies, highlighting the medical relevance of sulfonyl chloride derivatives (Morsy et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2,6-dichloro-4-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOUBDVNRCJZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)

![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)